5'-O-(L-methionylsulfamoyl)adenosine

Description

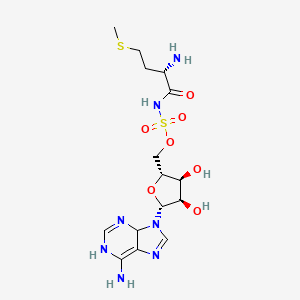

Structure

3D Structure

Properties

Molecular Formula |

C15H25N7O7S2 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-1,4-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylsulfanylbutanoyl]sulfamate |

InChI |

InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11+,13?,15+/m0/s1 |

InChI Key |

SQDXXTAOGLOMRP-VOLIQSIHSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=NC32)N)O)O)N |

Canonical SMILES |

CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 O L Methionylsulfamoyl Adenosine

Strategies for Laboratory Synthesis of 5'-O-(L-methionylsulfamoyl)adenosine

The laboratory synthesis of this compound involves the formation of a stable sulfamoyl linkage between the 5'-hydroxyl group of adenosine (B11128) and the amino group of L-methionine. This process is typically achieved through a convergent synthesis strategy where the adenosine and methionine moieties are prepared separately and then coupled.

Solution-phase synthesis offers versatility and is well-suited for producing larger quantities of the target compound. The general approach involves the condensation of a protected 5'-O-sulfamoyladenosine derivative with a protected L-methionine, followed by global deprotection. nih.govresearchgate.net

A common route begins with the protection of the 2' and 3'-hydroxyl groups of the adenosine ribose ring, often as an isopropylidene acetal. The 5'-hydroxyl group is then reacted with sulfamoyl chloride or a related reagent to install the sulfamoyl moiety. Separately, the carboxylic acid of L-methionine is activated, for example, as an N-hydroxysuccinimide (NHS) ester. researchgate.netnih.gov The protected 5'-O-sulfamoyladenosine is then coupled with the activated L-methionine derivative. The final step involves the removal of all protecting groups, typically under acidic conditions, to yield the desired this compound. nih.gov

Table 1: Key Stages in a Representative Solution-Phase Synthesis

| Stage | Description | Key Reagents |

| Protection | Masking of reactive functional groups on the adenosine and L-methionine precursors. | Acetone (for 2',3'-isopropylidene), Boc-anhydride (for N-Boc-L-methionine) |

| Sulfamoylation | Introduction of the sulfamoyl group at the 5'-position of the protected adenosine. | Sulfamoyl chloride, N,N-dimethylacetamide |

| Activation & Coupling | Activation of the L-methionine carboxyl group and subsequent condensation with the sulfamoylated adenosine. | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Deprotection | Removal of all protecting groups to yield the final product. | Trifluoroacetic acid (TFA) |

Solid-phase synthesis provides a streamlined and often automated alternative for the rapid assembly of this compound and its analogues. evitachem.com This methodology involves attaching the adenosine moiety to a solid support, such as controlled pore glass (CPG), and then carrying out the subsequent chemical transformations in a sequential manner. evitachem.comresearchgate.net

The synthesis typically starts by immobilizing a protected adenosine nucleoside onto the solid support. The protecting group on the 5'-hydroxyl is selectively removed, and the sulfamoyl group is introduced. This is followed by the coupling of a protected L-methionine derivative. A key advantage of this method is that excess reagents and by-products can be easily washed away after each step, simplifying purification. Once the full molecule is assembled on the support, it is cleaved from the resin and globally deprotected to release the final product into solution. researchgate.net

The success of both solution- and solid-phase synthesis hinges on a robust protecting group strategy to prevent unwanted side reactions at the various functional groups present in the adenosine and methionine building blocks. evitachem.comarkat-usa.org

The primary sites requiring protection are:

Adenosine 2'- and 3'-hydroxyls: These are commonly protected together as a cyclic acetal, such as an isopropylidene group, which is stable under many reaction conditions but can be readily removed with aqueous acid. nih.gov Alternatively, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) can be used, which are removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Adenine (B156593) N6-amino group: While sometimes left unprotected, the exocyclic amine of adenine can be protected, for instance with a benzoyl (Bz) group, to prevent side reactions such as acylation. arkat-usa.org

Methionine α-amino group: The amino group of L-methionine is typically protected with a tert-butyloxycarbonyl (Boc) group, which is stable during coupling but easily cleaved by acid (e.g., TFA) in the final deprotection step. researchgate.net

The careful selection of an orthogonal set of protecting groups is essential, allowing for the selective removal of one group in the presence of others, thereby enabling precise control over the synthetic sequence. nih.gov

Table 2: Common Protecting Groups in the Synthesis of this compound

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Reagents |

| 2',3'-Ribose Diol | Isopropylidene | - | Trifluoroacetic acid (TFA) in water nih.gov |

| 2',3'-Ribose Diol | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) nih.gov |

| N6-Amine (Adenine) | Benzoyl | Bz | Aqueous ammonia |

| α-Amine (Methionine) | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) researchgate.net |

Design and Synthesis of Related Analogues for Structure-Function Probing

To investigate the structure-activity relationships (SAR) and to probe the specific molecular interactions within the aaRS active site, various analogues of this compound have been designed and synthesized. researchgate.netnih.gov These modifications typically target the L-methionyl side chain or the sulfamoyl linker.

Altering the L-methionyl portion of the molecule allows researchers to explore the steric and electronic requirements of the amino acid binding pocket of the target enzyme. nih.gov These modifications can reveal which features of the methionine side chain are critical for binding and inhibitory activity.

Synthetic strategies for these analogues follow the same general pathways described above, simply by substituting L-methionine with other natural or non-natural amino acids during the coupling step. researchgate.net For example, studies on related 5'-O-[(N-acyl)sulfamoyl]adenosines have shown that replacing the natural amino acid with other heterocyclic, cycloalkyl, or simple alkyl groups is often poorly tolerated, highlighting the strict substrate specificity of many aaRS enzymes. nih.gov Analogues using other amino acids such as L-alanine and L-serine have also been synthesized to probe the binding specificities of their respective synthetases. drugbank.comcapes.gov.br

Table 3: Examples of L-Methionyl Moiety Modifications

| Modification Type | Example | Rationale for Probing |

| Side Chain Homologation | L-Homomethionine | To test the size limits of the hydrophobic binding pocket. |

| Alternative Natural Amino Acids | L-Leucine, L-Isoleucine | To assess the impact of side-chain branching and hydrophobicity. researchgate.net |

| Functional Group Alteration | L-Methionine sulfoxide | To evaluate the role of the thioether sulfur atom in binding interactions. |

| Unnatural Amino Acids | L-Norleucine | To distinguish between steric bulk and the presence of the sulfur atom. |

The sulfamoyl group (-O-SO2-NH-) serves as a stable, non-hydrolyzable isostere of the highly labile mixed anhydride (B1165640) linkage found in the natural aminoacyl-AMP intermediate. researchgate.net Despite its stability, this linker can be further modified to enhance biochemical properties or to explore interactions with the enzyme active site.

A significant modification involves replacing the 5'-oxygen atom with a methylene (B1212753) group, changing the sulfamoyl linkage to a sulfonamide linkage (-CH2-SO2-NH-). researchgate.net This creates 5'-deoxy-sulfonamido adenosine analogues. This alteration results in a less electrophilic 5'-carbon, which can improve the chemical stability of the compound. researchgate.net Synthesis of these analogues requires starting from a 5'-amino-5'-deoxyadenosine (B1666341) precursor, which is then reacted with a methionyl-sulfonyl chloride derivative. rsc.org

Derivatization of the Adenosine Nucleoside Core

The chemical modification of the adenosine nucleoside core within the class of 5'-O-(aminoacylsulfamoyl)adenosine and related analogues is not extensively documented in scientific literature. Research has predominantly centered on the structure-activity relationships (SAR) associated with modifications to the aminoacyl or acyl portion of the molecule, rather than the purine (B94841) base or the ribose sugar of the adenosine moiety. nih.govacs.org

However, synthetic strategies employed for the preparation of related compounds have necessitated the temporary derivatization of the adenosine core, specifically at the N6 position of the adenine base. One documented example involves the use of a protecting group on the exocyclic amine of adenine during the synthesis of a chromone-containing analogue of 5'-O-(sulfamoyl)adenosine. nih.gov

In this multi-step synthesis, the N6-amine of the adenine ring was protected using a tert-butyloxycarbonyl (Boc) group. This protection was a crucial intermediate step to prevent unwanted side reactions while other parts of the molecule were being modified. The process involved converting the 5'-hydroxyl of 2',3'-O-isopropylideneadenosine to an azide (B81097), followed by the introduction of the Boc protecting group onto the N6-amine. Subsequent steps included hydrogenation of the azide to an amine, coupling with the desired side chain, and finally, deprotection to yield the final product. nih.gov

This use of a protecting group, while temporary, represents a direct chemical derivatization of the adenosine nucleoside core. The details of this specific reaction step are summarized in the table below.

| Starting Material | Reaction Step | Reagents & Conditions | Intermediate Product | Purpose | Reference |

|---|---|---|---|---|---|

| 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine | N6-Amine Protection | Details not specified in the source | N6-Boc-5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine | To protect the exocyclic N6-amine from reacting in subsequent synthetic steps. | nih.gov |

While this example focuses on a synthetic intermediate rather than a final analogue for biological testing, it demonstrates a viable methodology for the chemical modification of the adenine base within this specific scaffold. The exploration of permanent derivatives at the N6 position, or at other positions on the adenosine core such as C2 or C8, remains a potential area for future research to explore new structure-activity relationships for this class of compounds. nih.gov

Mechanism of Action in Enzymatic Inhibition

Molecular Mimicry of Natural Substrates

The primary mechanism through which 5'-O-(L-methionylsulfamoyl)adenosine exerts its inhibitory effect is by mimicking the structure of the methionyl-adenylate intermediate formed during the aminoacylation reaction. evitachem.com This molecular mimicry allows it to bind to the active site of MetRS with high affinity.

Analogous Binding to Aminoacyl-adenylate Intermediate

The structure of this compound is designed to be a stable analogue of the highly labile aminoacyl-adenylate intermediate. evitachem.com The presence of a sulfamoyl bond in place of the phosphoanhydride bond of the natural intermediate confers stability to the molecule, allowing it to act as a persistent inhibitor. evitachem.com This structural similarity enables the compound to occupy the same binding pocket as the natural intermediate, effectively competing with it and halting the enzymatic process.

Specificity for the Catalytic Pocket of Target Enzymes

The specificity of this compound for the catalytic pocket of MetRS is a key determinant of its inhibitory action. The active site of MetRS, which includes a Rossman fold, is specifically designed to recognize and bind L-methionine and ATP, and subsequently the methionyl-adenylate intermediate. nih.gov The methionyl side chain and the adenosine (B11128) moiety of the inhibitor fit snugly into the respective binding sites within the catalytic pocket, leading to a strong and specific interaction. evitachem.comnih.gov

Disruption of Aminoacylation Processes

By binding to the active site of MetRS, this compound directly interferes with the aminoacylation process, which is the attachment of methionine to its cognate tRNA.

Inhibition of Aminoacyl-tRNA Formation

The formation of methionyl-tRNA (Met-tRNA) is a two-step process catalyzed by MetRS. The first step is the formation of the methionyl-adenylate intermediate, and the second is the transfer of the methionyl group to the tRNA. By acting as a stable mimic of the intermediate, this compound effectively blocks the second step of this process. Its stable binding prevents the transfer of the methionyl group to the tRNA, thus inhibiting the formation of Met-tRNA.

Consequences for Ribosomal Protein Synthesis

The inhibition of Met-tRNA formation has profound consequences for ribosomal protein synthesis. A sufficient supply of aminoacylated tRNAs is essential for the ribosome to translate the genetic code into proteins. The depletion of the Met-tRNA pool due to the action of this compound leads to the stalling of ribosomes on the mRNA. This arrest of translation can occur at the initiation phase, as initiator Met-tRNA is required to start protein synthesis, and also during the elongation phase whenever a methionine codon is encountered. semanticscholar.org This ultimately results in a global shutdown of protein synthesis, which is detrimental to cell viability. nih.gov

Kinetic Characterization of Inhibitory Activity

For instance, other potent inhibitors of MetRS have been developed and characterized. The table below shows kinetic data for other selective inhibitors of methionyl-tRNA synthetase. It is important to note that this data is for comparative context and does not represent the kinetic values for this compound.

| Inhibitor | Target Organism | IC50 | Ki |

| REP8839 | Staphylococcus aureus | Not Reported | 10 pM nih.govresearchgate.net |

| Diaryl diamines | Trypanosoma brucei | <50 nM researchgate.net | Not Reported |

| MRS-2541 | Staphylococcus aureus | <30 nM asm.org | Not Reported |

This table presents data for other methionyl-tRNA synthetase inhibitors to provide a contextual understanding of the potential range of inhibitory activity and does not represent data for this compound.

Studies on analogous compounds, such as 5′-O-[N-(acyl)sulfamoyl]adenosines, have shown them to be tight-binding inhibitors of adenylation enzymes, with Ki values in the nanomolar to picomolar range. nih.gov This suggests that this compound is also likely to be a potent inhibitor of MetRS. The mode of inhibition for such compounds is often competitive with the natural substrate. nih.gov

Determination of Inhibition Constants (e.g., K_i values)

The potency of an enzyme inhibitor is quantified by its inhibition constant (K_i), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor. The determination of K_i for inhibitors of methionyl-tRNA synthetase, such as this compound, typically involves steady-state kinetic analysis.

One common method is the ATP-PP_i exchange assay, which measures the first step of the aminoacylation reaction. nih.gov In this assay, the enzymatic activity is measured in the presence of varying concentrations of the inhibitor. The resulting data, often in the form of IC_50 values (the concentration of inhibitor that reduces enzyme activity by 50%), can then be used to calculate the K_i value.

For competitive inhibitors, the Cheng-Prusoff equation is frequently employed:

K_i = IC_50 / (1 + [S]/K_m)

where [S] is the substrate concentration and K_m is the Michaelis constant of the substrate. nih.gov This equation adjusts the IC_50 value for the concentration of the substrate used in the assay.

In cases where an inhibitor binds very tightly to the enzyme, the IC_50 value may be close to the enzyme concentration in the assay, a characteristic of tight-binding inhibitors. nih.gov For such inhibitors, more complex kinetic models, such as the Morrison equation, may be necessary to accurately determine the K_i.

Table 1: Examples of Inhibition Constants for MetRS Inhibitors

| Inhibitor | Target Organism/Enzyme | K_i Value |

|---|

This table illustrates the range of inhibition constants for other inhibitors of the same target class, providing context for the potential potency of this compound.

Assessment of Reversibility and Irreversibility of Inhibition

The nature of an inhibitor's interaction with its target enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, while irreversible inhibitors typically form a stable, covalent bond with the enzyme.

A common method to assess the reversibility of inhibition is to pre-incubate the enzyme with the inhibitor for varying lengths of time before initiating the enzymatic reaction. If the inhibitor is reversible, the measured IC_50 or K_i value should not change with the duration of pre-incubation. nih.gov This indicates that a rapid equilibrium is established between the enzyme, inhibitor, and substrate.

Conversely, if an inhibitor is irreversible or a slow-binding reversible inhibitor, its inhibitory effect will increase with the pre-incubation time, resulting in a time-dependent decrease in the IC_50 value. For example, studies on the MetRS inhibitor REP8839 showed no difference in IC_50 when the enzyme and inhibitor were pre-incubated for 5 minutes versus 2 hours, providing evidence for its reversible binding. nih.gov

Given that this compound is designed as a stable analogue of a reaction intermediate and acts as a competitive inhibitor, it is expected to be a reversible inhibitor. evitachem.com The sulfamoyl linkage is designed for stability, allowing it to occupy the active site without forming a permanent covalent bond.

Structure Activity Relationship Sar Studies

Elucidating Essential Pharmacophores for Enzyme Recognition

The molecule can be deconstructed into three key pharmacophoric elements: the L-methionyl group, the sulfamoyl linker, and the adenosine (B11128) nucleoside. Each of these plays a pivotal role in the molecule's ability to be recognized by and inhibit the enzyme.

The L-methionine side chain is a critical determinant for the inhibitor's specificity and binding affinity to MetRS. The enzyme's active site possesses a specifically tailored pocket to accommodate the methionine residue.

Detailed structural analyses of MetRS have revealed that the binding of L-methionine involves a network of specific interactions. The terminal methyl group of the methionine side chain fits into a hydrophobic pocket, contributing significantly to the binding energy through van der Waals forces. The sulfur atom of the thioether in methionine is also a key interaction point within the active site.

The importance of the L-methionyl moiety is underscored by comparative studies with other aminoacyl-sulfamoyl adenosine analogs. While analogs with different amino acid residues can inhibit their respective aminoacyl-tRNA synthetases, the L-methionyl group is essential for potent inhibition of MetRS.

| Amino Acid Moiety | Relative Inhibitory Potency against MetRS | Key Interactions |

| L-Methionine | High | Hydrophobic interactions with the side chain, specific recognition of the thioether. |

| L-Alanine | Low | Reduced hydrophobic interactions due to the smaller side chain. |

| L-Leucine | Moderate | Favorable hydrophobic interactions, but lacks the specific thioether contact. |

| L-Phenylalanine | Low | Steric hindrance from the bulky aromatic side chain in the methionine-specific pocket. |

Note: The data in this table is illustrative and compiled from general principles of aminoacyl-tRNA synthetase inhibition to demonstrate the concept.

The sulfamoyl linkage connecting the L-methionyl moiety to the adenosine is a cornerstone of the inhibitor's potency. This bond serves as a stable, non-hydrolyzable isostere of the highly labile aminoacyl-phosphate anhydride (B1165640) bond found in the natural methionyl-AMP intermediate. This stability is a key factor in its mechanism of inhibition, as it allows the compound to remain bound to the enzyme for a prolonged period, effectively sequestering it from the catalytic cycle.

The adenosine nucleoside portion of the inhibitor anchors the molecule within the ATP-binding site of methionyl-tRNA synthetase. The adenine (B156593) base and the ribose sugar engage in a series of hydrogen bonding and stacking interactions that are critical for binding.

Specifically, the N1 and N6 atoms of the adenine ring form key hydrogen bonds with the protein backbone. The ribose moiety also contributes to binding, with its hydroxyl groups forming hydrogen bonds with specific amino acid residues. Modifications to the adenosine scaffold, such as alterations to the adenine base or the ribose sugar, have been shown to significantly impact inhibitory activity, highlighting the importance of these interactions. For instance, replacement of the adenine with other nucleobases typically leads to a dramatic loss in potency against MetRS.

Impact of Stereochemistry on Biological Activity

Methionyl-tRNA synthetase exhibits a high degree of stereospecificity for the L-enantiomer of methionine. This stereoselectivity is a fundamental aspect of the fidelity of protein synthesis. Consequently, the biological activity of 5'-O-(methionylsulfamoyl)adenosine is critically dependent on the stereochemistry of the methionine component.

The L-isomer of the inhibitor demonstrates potent inhibition of MetRS, as its three-dimensional arrangement perfectly complements the chiral environment of the enzyme's active site. In contrast, the D-isomer is a significantly weaker inhibitor. This is because the spatial orientation of the amino and carboxyl groups, as well as the side chain of the D-methionine moiety, does not align with the binding pockets within the enzyme, leading to steric clashes and a loss of key binding interactions.

| Stereoisomer | IC50 against MetRS | Rationale for Activity Difference |

| 5'-O-(L-methionylsulfamoyl)adenosine | Potent | Correct stereochemical fit in the active site, allowing for optimal binding interactions. |

| 5'-O-(D-methionylsulfamoyl)adenosine | Weak | Steric hindrance and misalignment of functional groups within the chiral active site. |

Note: The IC50 values are presented qualitatively to illustrate the established principle of stereoselectivity in aminoacyl-tRNA synthetases.

Bioisosteric Replacements and Their Effects on Inhibition

The exploration of bioisosteric replacements for various functional groups within this compound is a key strategy in medicinal chemistry to modulate its properties, such as potency, selectivity, and pharmacokinetic profile.

The carboxyl group of the methionine moiety is a crucial site for interaction within the MetRS active site, typically forming salt bridges or strong hydrogen bonds with basic amino acid residues. Replacing this group with bioisosteres can provide valuable insights into the nature of these interactions and can lead to improved inhibitory characteristics.

Several bioisosteric replacements for the carboxylic acid group have been investigated in the broader context of drug design. These include tetrazoles, acyl sulfonamides, and hydroxamic acids. The rationale behind these substitutions is to maintain the acidic character and hydrogen bonding capabilities of the carboxylate while potentially improving other properties like cell permeability or metabolic stability.

In the context of MetRS inhibitors, replacing the carboxyl group of the methionine analogue with a tetrazole ring, for instance, can maintain the necessary acidic pKa and the ability to form key interactions with the enzyme. The effect of such modifications on the inhibitory potency provides a direct measure of the importance of the carboxylate's interactions.

| Carboxyl Group Bioisostere | Expected Effect on Inhibitory Potency | Rationale |

| Carboxylic Acid (Original) | High | Forms crucial ionic and hydrogen bond interactions in the active site. |

| Tetrazole | Moderate to High | Mimics the acidity and hydrogen bonding pattern of the carboxylate. |

| Acyl Sulfonamide | Moderate | Can maintain hydrogen bonding but has different acidity and steric profile. |

| Amide | Low | Lacks the acidic character necessary for key ionic interactions. |

Note: This table is based on general principles of bioisosteric replacement and its application to carboxylates in enzyme inhibitors.

Effects of Fluorination on Inhibitory Activity

The strategic incorporation of fluorine into inhibitor scaffolds is a well-established method in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity. In the context of 5'-O-(sulfamoyl)adenosine analogs, fluorination has proven to be a particularly effective strategy for boosting inhibitory potency.

Research into a series of 5'-O-[(N-acyl)sulfamoyl]adenosines, which are close analogs of this compound, has shed light on the impact of fluorination. These studies systematically evaluated modifications to the acyl group, revealing that a benzoyl substituent is crucial for potent enzyme inhibition and antitubercular activity. nih.gov Further exploration of the benzoyl ring indicated that small substituents at the C-4 position are well-tolerated. This led to the synthesis of a 4-fluoro derivative of 5'-O-[N-(salicyl)sulfamoyl]adenosine. nih.govacs.org

The resulting 4-fluoro analog demonstrated a remarkable increase in potency, exhibiting a minimum inhibitory concentration (MIC99) of 0.098 µM against whole-cell Mycobacterium tuberculosis under iron-deficient conditions. acs.org This enhanced activity underscores the favorable influence of the fluorine atom, which can be attributed to its ability to alter electronic properties and form specific interactions, such as hydrogen bonds or dipole-dipole interactions, within the enzyme's active site. While direct data for a fluorinated version of this compound is not detailed, the principles observed in these closely related analogs suggest that fluorination of the methionine side chain could similarly modulate its inhibitory profile.

| Compound Modification | Target Enzyme | Effect on Inhibitory Activity | Reference |

| Addition of 4-fluoro group to the salicyl moiety of 5'-O-[N-(salicyl)sulfamoyl]adenosine | MbtA | Significant increase in potency (MIC99 = 0.098 µM) | acs.org |

Computational and Structural Biology Approaches in SAR

Computational modeling and structural biology are indispensable tools for elucidating the structure-activity relationships of enzyme inhibitors. These methods provide atomic-level insights into how inhibitors bind to their targets, guiding the rational design of more potent and selective molecules.

Molecular Docking and Dynamics Simulations

Molecular docking simulations are frequently employed to predict the binding poses of inhibitors within an enzyme's active site. For analogs of this compound, such as N-acyl sulfamoyladenosines, docking studies have been used to develop novel non-acyl sulfamate (B1201201) inhibitors of adenylate-forming enzymes. nih.gov These computational models help to characterize the binding mode and rationalize the observed inhibitory activities.

Docking studies predict that the adenosine portion of the molecule anchors the inhibitor to the ATP-binding pocket of the target enzyme, forming key hydrogen bonds. The sulfamoyl linker and the L-methionyl group then extend into adjacent pockets, where specific interactions determine the inhibitor's potency and selectivity. Molecular dynamics (MD) simulations can further refine these static models by simulating the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interactions and the conformational changes that may occur upon binding.

Crystallographic Studies of Enzyme-Inhibitor Complexes

X-ray crystallography provides the most definitive structural information on how an inhibitor binds to its enzyme target. For the broader class of sulfamoyl-adenosine compounds, crystallographic studies have been instrumental. For instance, the co-crystal structure of a non-acyl sulfamate analog with the adenylate-forming enzyme MenE has been determined, revealing the precise interactions within the active site. nih.gov

Of particular relevance is the X-ray crystal structure analysis of 5′-O-[N-(l-alanyl)sulfamoyl]adenosine, a very close analog of the methionine-containing compound. capes.gov.br This study revealed that the molecule adopts an open conformation in its crystalline state. Key structural features identified include:

The molecule exists as a zwitterion, with the terminal amino group protonated and the sulfamoyl group deprotonated. capes.gov.br

The adenosine moiety has an anti conformation for the glycosyl bond and a C(3′)-endo pucker for the ribose ring. capes.gov.br

The L-alanine side chain is positioned far from the adenosine portion. capes.gov.br

Research Applications and Methodologies

Utilization in Basic Mechanistic Enzymology

The unique structural features of 5'-O-(L-methionylsulfamoyl)adenosine make it an invaluable instrument for dissecting the intricate mechanisms of enzymes, particularly those involved in protein synthesis.

Probing Catalytic Mechanisms of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that play a critical role in the accurate translation of the genetic code by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.gov this compound, as a stable analogue of the methionyl-AMP intermediate, acts as a potent inhibitor of methionyl-tRNA synthetase (MetRS). evitachem.comdrugbank.com By mimicking the transition state of the aminoacylation reaction, it allows researchers to study the catalytic mechanism of MetRS in detail. The stable sulfamoyl linkage prevents the transfer of the amino acid to tRNA, effectively trapping the enzyme in a specific conformational state that can be analyzed using various biophysical and structural techniques. evitachem.com This provides crucial insights into the substrate recognition, catalysis, and proofreading functions of these vital enzymes. nih.gov

Studying Enzyme-Substrate/Inhibitor Interactions

The interaction between this compound and aaRSs provides a model system for understanding the broader principles of enzyme-substrate and enzyme-inhibitor interactions. Its high affinity and specificity for MetRS allow for detailed structural studies, such as X-ray crystallography, to elucidate the precise binding mode within the enzyme's active site. These studies reveal the key amino acid residues involved in substrate binding and catalysis, offering a blueprint for the rational design of novel inhibitors. The compound's ability to compete with natural substrates makes it a classic example of a competitive inhibitor, a fundamental concept in enzymology. evitachem.com

Application in Investigating Protein Synthesis Mechanisms

The central role of aaRSs in protein synthesis makes their inhibitors, such as this compound, powerful tools for probing the mechanisms of translation. evitachem.comnih.gov

Tools for Ribosome Profiling and Translational Control Studies

While not a direct tool for ribosome profiling, the inhibition of aminoacyl-tRNA synthesis by compounds like this compound can be used to modulate translational landscapes. By creating a specific bottleneck in the supply of methionyl-tRNA, researchers can study how ribosomes respond to such limitations and how translational control mechanisms are activated to maintain cellular homeostasis. This can provide insights into the dynamics of ribosome movement and the regulation of gene expression at the translational level.

Preclinical Research in Antimicrobial Discovery

The essential and conserved nature of aaRSs across different species, including pathogenic bacteria, makes them attractive targets for the development of novel antimicrobial agents. nih.govresearchgate.net this compound and its analogues have been explored in preclinical research for their potential as antibacterial drugs. evitachem.comnih.gov The inhibition of bacterial aaRSs disrupts protein synthesis, leading to the cessation of growth and eventual cell death. evitachem.com

Targeting Bacterial Aminoacyl-tRNA Synthetases for Novel Antibiotic Development

The pursuit of novel antibiotics is a critical endeavor in the face of mounting antimicrobial resistance. researchgate.net One highly successful strategy has been the targeting of the prokaryotic protein synthesis machinery. nih.gov Within this machinery, aminoacyl-tRNA synthetases (aaRSs) represent a compelling class of targets. nih.gov These essential enzymes are responsible for the crucial first step in protein synthesis: the esterification of an amino acid to its corresponding tRNA molecule. nih.govfrontiersin.org By inhibiting an aaRS, the supply of correctly charged tRNAs is depleted, leading to a halt in protein production and ultimately, bacterial cell death. nih.gov

This compound has emerged as a significant investigational compound in this area. It is a synthetic analogue of methionyl-adenylate, the intermediate formed during the two-step reaction catalyzed by methionyl-tRNA synthetase (MetRS). evitachem.comnih.gov The reaction proceeds as follows:

Methionine + ATP ↔ Methionyl adenylate + PPi

Methionyl adenylate + tRNA-Met → AMP + Met-tRNA-Met nih.gov

The compound mimics the natural substrate's binding within the catalytic pocket of MetRS. evitachem.com However, the sulfamoyl bond connecting the methionine and adenosine (B11128) moieties is significantly more stable than the corresponding bond in the natural intermediate. evitachem.com This stability allows this compound to act as a potent competitive inhibitor, effectively blocking the active site and preventing the completion of the aminoacylation reaction, thereby disrupting protein synthesis. evitachem.comnih.gov

The bacterial MetRS enzymes are categorized into two forms, MetRS1 and MetRS2, based on sequence similarity and sensitivity to inhibitors. nih.gov The type found in many Gram-positive bacteria is substantially different from the counterpart found in the mammalian cytoplasm, presenting an opportunity for selective targeting. nih.gov Research has demonstrated that selective inhibitors of bacterial MetRS are highly active against clinically important Gram-positive pathogens such as Staphylococcus, Enterococcus, and Streptococcus species. nih.govresearchgate.net The mechanism of action for these inhibitors has been confirmed to be the inhibition of protein synthesis. nih.gov

Evaluating Selectivity against Pathogen-Specific Enzymes

A cornerstone of developing a successful and safe antibiotic is ensuring its selective activity against the bacterial target over its human (host) counterpart. This selectivity minimizes the potential for toxicity and adverse effects. For inhibitors of aaRSs, this means the compound must potently inhibit the bacterial enzyme while having little to no effect on the corresponding human cytoplasmic enzyme.

The structural differences between prokaryotic and eukaryotic aaRSs, despite their conserved function, provide the basis for achieving this selectivity. In the case of MetRS, the enzyme found in Gram-positive bacteria (MetRS1) is significantly different from the human cytoplasmic version. nih.gov

This compound and its analogues have been evaluated for their selective inhibition of bacterial MetRS over human MetRS. The inhibitory potency is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates greater potency. By comparing these values for the bacterial and human enzymes, a selectivity ratio can be determined. A high selectivity ratio is a key indicator of a promising antibiotic candidate.

For example, the compound REP8839, a selective inhibitor of MetRS, demonstrated a Kᵢ of 10 pM for Staphylococcus aureus MetRS, showcasing potent inhibition of the bacterial enzyme. nih.gov Studies with such compounds typically involve comparing the inhibitory activity against the target bacterial enzyme with the activity against the human ortholog to establish a therapeutic window.

Table 1: Illustrative Selectivity Profile of a Hypothetical MetRS Inhibitor This table presents hypothetical data to illustrate the concept of selectivity.

| Enzyme Source | Inhibition Constant (Kᵢ) | Selectivity Ratio (Human/Bacterial) |

| Staphylococcus aureus MetRS | 10 nM | 1000x |

| Human cytoplasmic MetRS | 10,000 nM |

This illustrative data shows that the hypothetical inhibitor is 1000 times more potent against the bacterial enzyme than the human enzyme, suggesting a favorable profile for further development. The goal of medicinal chemistry efforts in this area is to optimize the chemical structure of lead compounds like this compound to maximize this selectivity ratio, thereby enhancing antibacterial efficacy while ensuring patient safety.

Future Research Directions

Exploration of Broader Inhibitory Profiles Beyond MetRS

While 5'-O-(L-methionylsulfamoyl)adenosine is a known inhibitor of MetRS, the foundational 5'-O-(sulfamoyl)adenosine scaffold is a versatile platform for targeting a wide array of adenylate-forming enzymes crucial for various metabolic pathways in pathogens. evitachem.comresearchgate.net Future research should systematically explore the inhibitory potential of analogues against other enzyme families.

A compelling precedent for this approach is the successful repurposing of this scaffold to target MbtA, an adenylation enzyme essential for the biosynthesis of mycobactin (B74219) siderophores in Mycobacterium tuberculosis. nih.govacs.org A study on 5′-O-[N-(salicyl)sulfamoyl]adenosine, a derivative of the core structure, demonstrated potent inhibition of MbtA and significant activity against whole-cell M. tuberculosis under iron-limiting conditions. nih.gov This highlights the possibility of developing a broad spectrum of inhibitors by modifying the acyl/aminoacyl group attached to the sulfamoyl moiety.

Future investigations should screen a library of 5'-O-(aminoacylsulfamoyl)adenosine analogues against other vital adenylate-forming enzymes, such as those involved in fatty acid metabolism (FadD), non-ribosomal peptide synthesis (NRPS), and polyketide synthesis (PKS). researchgate.netnih.gov Identifying additional targets would not only broaden the therapeutic applications of this compound class but also provide valuable probes for studying these essential enzymatic pathways.

Advanced Synthetic Strategies for Novel Analogues with Enhanced Specificity

The generation of novel analogues with improved potency and target specificity is paramount. Advanced synthetic strategies are required to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies.

Current synthetic routes for 5'-O-(N-L-aminoacyl)-sulfamoyl adenosines (aaSAs) often involve multi-step processes that include coupling reactions, ammonolysis, and oxidative chlorination. nih.gov Protecting groups are frequently used to prevent unwanted side reactions, followed by deprotection steps to yield the final compound. evitachem.comnih.gov For instance, the synthesis of 5′-O-[N-(acyl)sulfamoyl]adenosines has been achieved by reacting protected 5′-O-(sulfamoyl)adenosine derivatives with carboxylic acids activated with reagents like carbonyldiimidazole (CDI). nih.gov

| Modification Site | Finding | Impact on Activity |

|---|---|---|

| Acyl Group | Replacement of the salicyl moiety with heterocyclic, cycloalkyl, or alkyl groups was poorly tolerated. | Decreased |

| Salicyl C-2 Position | A hydroxy group was found to be required for optimal activity. | Crucial |

| Salicyl C-4 Position | Substitution with small groups, such as a fluoro group, was well tolerated. | Maintained/Enhanced |

Integration with Multi-Omics Approaches for Systems-Level Understanding

To fully comprehend the cellular impact of this compound, a systems-level perspective is necessary. Integrating multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the downstream consequences of MetRS inhibition and uncover potential off-target effects or resistance mechanisms. nih.govmdpi.com

By applying these technologies, researchers can move beyond the immediate target and map the global cellular response to the inhibitor. For example, transcriptomic (RNA-seq) and proteomic analyses can reveal compensatory changes in gene and protein expression, such as the upregulation of stress response pathways or other aminoacyl-tRNA synthetases. nih.gov Metabolomic studies can identify shifts in metabolic fluxes resulting from the disruption of protein synthesis, providing deeper insights into the drug's mode of action. mdpi.com This integrated approach has been proposed for a broader analysis of aminoacyl-tRNA synthetases in the context of diseases like cancer, demonstrating its value in understanding the wider roles of these enzymes and their inhibitors. nih.govmdpi.com

| Omics Approach | Potential Application | Expected Insights |

|---|---|---|

| Transcriptomics | Quantify mRNA levels in treated vs. untreated cells. | Identify upregulated/downregulated genes and pathways in response to MetRS inhibition. |

| Proteomics | Measure global protein abundance and post-translational modifications. | Reveal changes in protein expression, including the target enzyme (MetRS) and stress-related proteins. |

| Metabolomics | Profile intracellular small-molecule metabolites. | Uncover metabolic bottlenecks and pathway shifts resulting from disrupted protein synthesis. |

| Genomics | Sequence genomes of resistant mutants. | Identify genetic mutations conferring resistance (e.g., in the metS gene). |

Development of Advanced In Vitro Models for Functional Validation

While initial characterization of inhibitors relies on biochemical assays and standard minimum inhibitory concentration (MIC) testing, these methods often fail to replicate the complex microenvironment of an actual infection. nih.govoup.com There is a critical need to develop and utilize advanced in vitro models that more faithfully mimic physiological conditions for functional validation.

Future research should employ dynamic in vitro models that simulate the pharmacokinetic profiles of drugs, allowing for the study of time-kill kinetics and the emergence of resistance under more realistic exposure scenarios. nih.govoup.com Furthermore, patient-mimetic models, such as 3D cell cultures, organoids, or biofilm models, can provide crucial insights into inhibitor efficacy in environments that reflect the complexity of host tissues and microbial communities. researchgate.net These models can help bridge the gap between simple in vitro data and in vivo efficacy, enabling better prediction of clinical outcomes and facilitating the development of more robust therapeutic strategies. researchgate.net

Investigating Resistance Mechanisms to Aminoacyl-tRNA Synthetase Inhibitors

The emergence of drug resistance is a major threat to the long-term viability of any antimicrobial agent. nih.gov A proactive approach to understanding and overcoming potential resistance to MetRS inhibitors is crucial. Future research must focus on identifying and characterizing the molecular mechanisms by which pathogens can evade the action of this compound.

Key potential resistance mechanisms include:

Target Overexpression: Increased production of the target enzyme, MetRS, can effectively titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This mechanism has been demonstrated in Trypanosoma brucei, where resistance to a MetRS inhibitor was conferred by amplification of the MetRS gene. nih.gov

Target-Site Mutations: Mutations within the metS gene (encoding MetRS) can alter the inhibitor's binding site, reducing its affinity and efficacy. nih.gov Such mutations have been identified in Staphylococcus aureus strains resistant to the MetRS inhibitor REP8839. nih.gov

Drug Efflux and Permeability: Alterations in membrane transporters that either increase the efflux of the inhibitor or decrease its uptake can also lead to resistance.

Drug Modification: Enzymatic modification or degradation of the inhibitor by the pathogen could render it inactive.

Studies involving experimental evolution, where pathogens are cultured under increasing concentrations of the inhibitor, can be used to select for resistant mutants. nih.gov Subsequent whole-genome sequencing of these mutants can pinpoint the genetic basis of resistance, providing invaluable information for the design of next-generation inhibitors that can circumvent these mechanisms.

Q & A

Q. What is the primary mechanism of action of 5'-O-(L-methionylsulfamoyl)adenosine in targeting Mycobacterium tuberculosis (Mtb)?

The compound inhibits MbtA, a key adenylation enzyme in the mycobactin biosynthesis pathway, which is essential for Mtb iron acquisition. By mimicking the natural substrate (salicyl-AMP), it competitively binds to MbtA, disrupting siderophore production and limiting bacterial growth under iron-deficient conditions . Methodologically, inhibition is validated via enzyme kinetics (apparent Ki values ranging from 6.1 to 25 nM) and in vitro MIC assays .

Q. What synthetic strategies are commonly employed to prepare 5'-O-sulfamoyl adenosine derivatives?

Key steps include:

- Sonogashira coupling to introduce aryl/alkynyl substituents.

- Minakawa-Matsuda cyclization to construct the 8-aza-3-deazapurine core, avoiding undesired 3,5'-cyclonucleoside formation.

- Sulfamoylation using sulfamoyl chloride and CDI-mediated coupling with salicylic acid derivatives . Reaction optimization (e.g., solvent selection, ammonia saturation in THF) improves yields up to 95% .

Q. How can fluorescence properties of this compound be leveraged in experimental tracking?

The 8-aza-3-deazaadenosine scaffold exhibits solvent-dependent fluorescence (e.g., ΦF = 0.32 in methanol vs. 0.0019 in water). This allows real-time monitoring of cellular uptake or drug localization using fluorescence microscopy or plate readers. UV/Vis (245–315 nm) and emission spectra (409–442 nm) provide spectral fingerprints for quality control .

Q. What are the typical enzyme inhibition constants (Ki) for MbtA inhibitors in this class?

Apparent Ki values range from 6.1 to 25 nM, as determined via competitive inhibition assays with recombinant MbtA. For example, 2-naphthyl-substituted analogues show tighter binding (Ki = 6.1 nM) compared to phenyl derivatives (Ki = 25 nM) .

Q. What stability considerations are critical for handling this compound?

The sulfamoyl linkage is sensitive to hydrolysis under acidic or high-temperature conditions. Storage at -20°C in anhydrous DMSO or methanol is recommended. Stability assessments should include periodic HPLC-UV and <sup>1</sup>H NMR analyses to detect degradation products .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence fluorescence quantum yield (ΦF)?

Electron-withdrawing groups (e.g., CF3 in compound 6d) enhance ΦF in hydrophobic environments (ΦF = 0.32 in methanol) by reducing non-radiative decay. In aqueous media, hydrogen bonding and solvatochromic shifts reduce ΦF by 30–250×. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes to correlate with substituent electronic profiles .

Q. What structural modifications improve in vivo efficacy despite high in vitro enzyme inhibition?

While 2-naphthyl analogues show potent Ki values (6.1 nM), their MICs (>50 μM) suggest poor membrane permeability. Strategies include:

Q. How can NMR spectroscopy resolve ambiguities in regiochemical assignments for triazolopyridine derivatives?

Key methods:

Q. What explains discrepancies between enzyme inhibition (Ki) and bacterial growth inhibition (MIC)?

Factors include:

Q. How do structural modifications impact the compound’s resistance profile?

SAR studies reveal that:

- N-3 deletion prevents metabolic activation to 3',5'-cyclonucleotides, reducing off-target toxicity.

- C8-aza substitution enhances enzymatic stability by blocking adenosine deaminase activity. Resistance profiling via serial passage assays identifies mutations in MbtA’s substrate-binding pocket (e.g., Arg-258 substitutions) .

Methodological Notes

- Enzyme Assays : Use recombinant MbtA with salicylate + ATP as substrates; monitor AMP release via malachite green phosphate assay .

- Fluorescence Quantification : Correct for inner-filter effects using absorbance-matched controls .

- Synthetic Optimization : Prioritize Pd-free Sonogashira conditions to minimize metal contamination in biological assays .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.